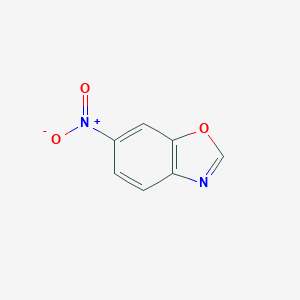

6-Nitro-1,3-benzoxazole

Übersicht

Beschreibung

6-Nitro-1,3-benzoxazole is a chemical compound that is part of the benzoxazole family, characterized by the presence of a nitro group at the 6th position of the benzoxazole ring. The nitro group is an electron-withdrawing group that can influence the chemical reactivity and physical properties of the molecule. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring, which is a five-membered ring with oxygen and nitrogen atoms.

Synthesis Analysis

The synthesis of nitro-substituted benzoxazoles, such as 6-nitro-1,3-benzoxazole, can be achieved through various methods. One approach involves the condensation of nitro-substituted derivatives of 4H-3,1-benzoxazin-4-one with different amines, such as ammonia, methylamine, and aniline, to yield nitro-substituted benzoxazoles . Another method includes the reaction of benzylidene tetralones with hydrazine in acetic acid to produce benzo[g]indazoles functionalized with nitro groups . Additionally, solid-phase synthesis techniques using 3-nitrotyrosine as a scaffold have been developed to synthesize benzoxazoles .

Molecular Structure Analysis

The molecular structure of 6-nitro-1,3-benzoxazole is influenced by the presence of the nitro group, which can affect the electron density and aromaticity of the benzoxazole ring. The nitro group is a strong electron-withdrawing group that can impact the chemical shifts in NMR spectroscopy and the absorption characteristics in UV-Vis spectroscopy . The molecular symmetry and electronic distribution in nitro-substituted aromatic compounds can also be studied using NMR and X-ray analysis to confirm the configuration of the nitro groups and the overall molecular geometry .

Chemical Reactions Analysis

Nitro-substituted benzoxazoles can undergo various chemical reactions based on their multi-centered reactivity patterns. They can participate in aromatic nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles, such as C-, N-, O-, S-, and F-nucleophiles . The nitro group can also be reduced to an amino group, which can further react to form different derivatives. For example, the nitro group in benzoxazoles can be reduced using SnCl2, followed by dehydrative cyclization to form the benzoxazole ring . The presence of the nitro group can also enable the formation of biologically active compounds through various synthetic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitro-1,3-benzoxazole are influenced by the nitro group's electron-withdrawing nature. This can affect the compound's solubility, melting point, and stability. The nitro group can also confer certain biological activities to the molecule, such as antiproliferative and antibacterial properties. For instance, nitro-based indazoles, which share structural similarities with benzoxazoles, have shown activity against cancer cell lines and bacteria . The spectral properties, such as UV and NMR spectra, are also characteristic of the nitro-substituted benzoxazole structure and can be used to identify and analyze these compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties :

- 6-Nitro-1,3-benzoxazole derivatives have demonstrated broad-spectrum antimicrobial activities against microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, and Mycobacterium tuberculosis, making them potential scaffolds for designing new potent drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Anthelmintic Activity :

- Novel 5-nitro-1,3-benzoxazole derivatives exhibited significant in vitro anthelmintic activities and showed potential as inhibitors of β-tubulin in parasites, suggesting their use in treating parasitic infections (Satyendra, Vishnumurthy, Vagdevi, Dhananjaya, & Shruthi, 2015).

Topoisomerase II Inhibitors :

- 6-Nitro-1,3-benzoxazole derivatives have shown eukaryotic DNA topoisomerase II inhibitory activity, indicating their potential as cancer therapeutics (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı-Şener, & Yalcin, 2004).

Catalytic Synthesis Applications :

- The compound is used in the electrochemically mediated synthesis of benzoxazoles, demonstrating its role in facilitating chemical reactions (Wang, Feng, Lin, Tang, & Pan, 2021).

Antitumor Agents Targeting hTopo IIα :

- Certain 6-nitro-1,3-benzoxazole derivatives are identified as novel candidate antitumor agents targeting human DNA topoisomerase enzymes, showing promise in cancer treatment (Karatas, Foto, Ertan-Bolelli, Yalcin-Ozkat, Yilmaz, Ataei, Zilifdar, & Yildiz, 2021).

Antibacterial Agents :

- Synthesized benzoxazole derivatives, including 6-nitro-1,3-benzoxazole, have been evaluated as antibacterial agents against various bacteria, with promising results in inhibiting bacterial growth (Ertan, Yildiz, Tekiner-Gulbas, Bolelli, Temiz-Arpaci, Ozkan, Kaynak, Yalcin, & Aki, 2009).

Insect and Fungal Growth Inhibition :

- Benzoxazoles, including 6-nitro derivatives, have been studied for their growth inhibitory properties against insects and fungi, indicating potential applications in agriculture and pest control (Beck & Smissman, 1961).

Structural Analysis :

- The compound has been subject to structural analysis to understand its molecular geometry, which can be relevant in the design of materials and drugs (Centore, Piccialli, & Tuzi, 2013).

Vibrational Spectroscopy :

- The vibrational frequencies and assignments of nitrobenzoxazole derivatives have been studied, aiding in the understanding of their physical and chemical properties (Mary, Varghese, Panicker, Ertan, Yildiz, & Temiz-Arpaci, 2008).

Synthesis in Medicinal Chemistry :

- The compound is involved in the synthesis of benzoxazoles and benzimidazoles, important in medicinal chemistry for the creation of biologically active compounds (Xing, Li, Liu, Meng, Li, Shen, Liu, Zhou, Yao, & Liu, 2010).

Safety And Hazards

When handling 6-Nitro-1,3-benzoxazole, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended. All sources of ignition should be removed and personnel should be evacuated to safe areas .

Zukünftige Richtungen

Benzoxazole derivatives, including 6-Nitro-1,3-benzoxazole, continue to be a focus of research due to their wide spectrum of pharmacological activities and their use in the preparation of new biological materials . Future research may focus on developing new synthesis methods, exploring their reactivity, and investigating their biological activities .

Eigenschaften

IUPAC Name |

6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNESGHWUVLNAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383427 | |

| Record name | 6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-1,3-benzoxazole | |

CAS RN |

17200-30-5 | |

| Record name | 6-Nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17200-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

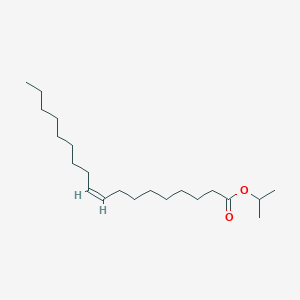

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)

![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)

![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)